molecular formula C15H13F3N2O B1469646 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde CAS No. 1311278-58-6

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

Cat. No. B1469646
M. Wt: 294.27 g/mol
InChI Key: MZVBFCOLHAXXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde (4-DMATFMB) is an aromatic aldehyde compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow crystalline solid that is soluble in water and ethanol. 4-DMATFMB has been studied for its potential use in a variety of fields such as drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential use in a variety of scientific research fields. It has been used as a synthetic intermediate in the synthesis of other compounds such as pyridinium salts and amides. It has also been used as a starting material for the synthesis of biologically active compounds such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme tyrosinase. Additionally, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential use in the synthesis of novel drugs and drug delivery systems.

Mechanism Of Action

The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential to inhibit the enzyme tyrosinase, which is responsible for the production of melanin.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde have not been extensively studied. However, it has been shown to inhibit the enzyme acetylcholinesterase in vitro, suggesting that it may have an effect on the nervous system. Additionally, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential to inhibit the enzyme tyrosinase, suggesting that it may have an effect on skin pigmentation.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in laboratory experiments include its availability and low cost. Additionally, the compound is soluble in water and ethanol, making it easy to handle and store. The main limitation of using 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in laboratory experiments is that its mechanism of action is not well understood, making it difficult to predict its effects on biological systems.

Future Directions

There are a number of potential future directions for 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde research. These include further studies of its mechanism of action, its effects on biological systems, and its potential use in the synthesis of novel drugs and drug delivery systems. Additionally, further studies of its potential use in organic synthesis and biochemistry could lead to the development of new compounds with useful applications.

properties

IUPAC Name

4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-20(2)14-8-12(15(16,17)18)7-13(19-14)11-5-3-10(9-21)4-6-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVBFCOLHAXXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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